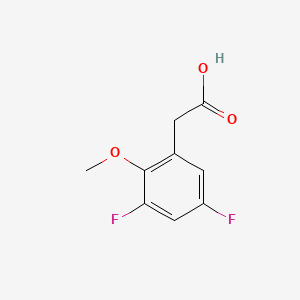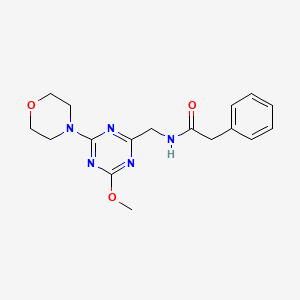
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide, also known as MTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTA is a potent inhibitor of S-adenosylmethionine (SAM) synthesis, which makes it a valuable tool for studying the role of SAM in various biological processes.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds featuring similar structural components, such as morpholine and triazine, have been synthesized and evaluated for their antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been created and assessed for antimicrobial properties, demonstrating moderate to good activities against various microorganisms (Bektaş et al., 2010). This suggests potential applications of "N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide" in developing antimicrobial agents.
Anticancer Research
The incorporation of morpholine and triazine rings into compounds has also shown promise in anticancer research. A study synthesized morpholine, piperazine, or N-(4-methoxyphenyl)piperazine derivatives showing moderate anticancer activity against human cancer cell lines (Shi et al., 2016). This points to the potential use of the discussed compound in cancer research, particularly in exploring new therapeutic options.
Gastroprokinetic Activity
Research on related compounds, such as N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide, has explored their gastroprokinetic activity. These studies indicate the significance of the amide bond and the positioning of the morpholine ring for potent gastroprokinetic activity (Kalo et al., 1995). This could suggest potential applications in digestive system disorders for the compound .
DNA and Protein Binding Studies
Compounds featuring morpholine and acetamide groups have been studied for their interactions with DNA and proteins. For example, new paracetamol derivatives were synthesized and analyzed for DNA-binding interactions, showing intercalation with calf thymus DNA and strong binding with bovine serum albumin (BSA) (Raj, 2020). This highlights the potential application in studying molecular interactions relevant to drug design and pharmacodynamics.
Crystal Structure Analysis
The crystal structures of derivatives of 2,4-dimethoxy-1,3,5-triazine, including those with morpholine moieties, have been described, providing insights into their molecular conformations (Fridman et al., 2003). Such studies are crucial for understanding the structural basis of the biological activity of similar compounds.
properties
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-24-17-20-14(19-16(21-17)22-7-9-25-10-8-22)12-18-15(23)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZAKCVSCHNPGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

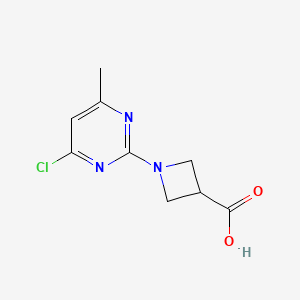
amino]-3,3-dimethyl-2-azetanone](/img/structure/B2665556.png)
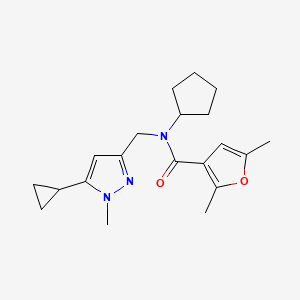
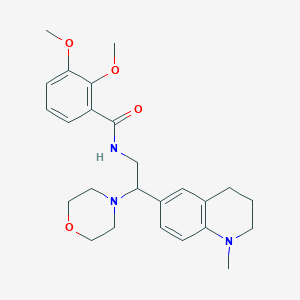
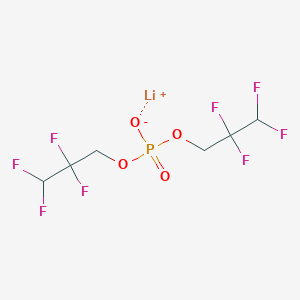
![1-(4-Chlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2665560.png)
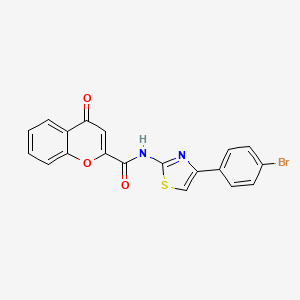
![methyl 6-chloro-2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2665565.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)pyrazine-2-carboxamide hydrochloride](/img/structure/B2665566.png)
![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide](/img/structure/B2665567.png)
![1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B2665571.png)
![6-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2665574.png)
![4-({[(3,4-Dichlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B2665575.png)
